N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound with a unique structure that includes a dimethoxyphenyl group, a pyrrole ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dimethoxyphenyl Ethylamine: This step involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane to form 3,4-dimethoxyphenyl-2-nitropropene, which is then reduced to 3,4-dimethoxyphenyl ethylamine.
Formation of the Pyrrole Derivative: The pyrrole ring is synthesized through the reaction of an appropriate aldehyde with an amine in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl ethylamine with the pyrrole derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrrole derivatives.
Scientific Research Applications
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-phenyl-5,6,7,8-tetrahydrocyclohepta[b]pyrrol-1(4H)-yl)benzamide
Uniqueness
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-19-10-5-16(15-20(19)26-2)11-12-22-21(24)17-6-8-18(9-7-17)23-13-3-4-14-23/h3-10,13-15H,11-12H2,1-2H3,(H,22,24) |
InChI Key |
YJZPSGXQAQEONY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC |
Origin of Product |
United States |
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